L-Tyrosyl-2-(hydroxymethyl)serylglycine

Description

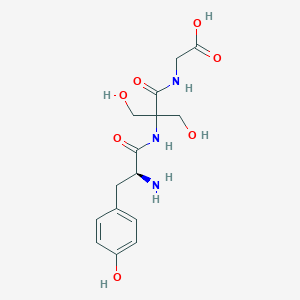

L-Tyrosyl-2-(hydroxymethyl)serylglycine is a tripeptide derivative composed of L-tyrosine, 2-(hydroxymethyl)-L-serine, and glycine. The hydroxymethyl (-CH2OH) substitution on the serine residue distinguishes it from canonical serine-containing peptides, conferring unique physicochemical and biological properties. This modification enhances hydrophilicity and may influence metabolic stability or receptor interactions, as hydroxymethyl groups are known to modulate drug bioavailability and target affinity .

Properties

CAS No. |

190062-58-9 |

|---|---|

Molecular Formula |

C15H21N3O7 |

Molecular Weight |

355.34 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H21N3O7/c16-11(5-9-1-3-10(21)4-2-9)13(24)18-15(7-19,8-20)14(25)17-6-12(22)23/h1-4,11,19-21H,5-8,16H2,(H,17,25)(H,18,24)(H,22,23)/t11-/m0/s1 |

InChI Key |

HUERWTNWFUZBKD-NSHDSACASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-2-(hydroxymethyl)serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.

Repetition: The deprotection and coupling steps are repeated for the addition of tyrosine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or alternative methods such as recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-2-(hydroxymethyl)serylglycine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the peptide with altered functional groups.

Substitution: Modified peptides with new functional groups attached to the serine residue.

Scientific Research Applications

L-Tyrosyl-2-(hydroxymethyl)serylglycine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

Industry: Utilized in the development of biocatalysts and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of L-Tyrosyl-2-(hydroxymethyl)serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds and participate in phosphorylation reactions, which are crucial for signal transduction pathways. The hydroxymethyl group of serine can also engage in hydrogen bonding and nucleophilic attacks, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Tyrosine-Containing Peptides

- L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl (): This pentapeptide replaces hydroxymethyl-serine with D-alanine and includes additional residues. Key Data: Feature L-Tyrosyl-2-(hydroxymethyl)serylglycine L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl Molecular Formula C15H21N3O7 (estimated) C29H41N7O9 Hydroxymethyl Group Present on serine Absent Bioactivity Pending pharmacological studies Unreported

- L-Histidyl-L-seryl-L-serylglycyl (): This tetrapeptide lacks tyrosine but shares serine residues.

Hydroxymethylation Effects in Drug Design ()

Hydroxymethylation is a strategic modification to optimize lead compounds. Unlike prodrugs requiring metabolic activation, hydroxymethyl analogs often act directly. For example:

Comparison with Phytoecdysteroids ()

Phytoecdysteroids such as (20R,22R,24S)-20-O,22-O-(5′-hydroxymethyl)-furfurylidene-2β,3β,14α,25-tetrahydroxy-5β-ergost-7-en-6-one (Compound 1) demonstrate how hydroxymethyl-furfurylidene moieties influence steroidal activity. The target peptide’s hydroxymethyl group on serine may similarly stabilize hydrogen-bonding networks, though its smaller size limits steric effects compared to furfurylidene groups.

Metabolic Stability Considerations ()

Compounds like 4-(hydroxymethyl)phenylhydrazine (HMPH) are metabolized to reactive diazonium ions, raising toxicity concerns. In contrast, the hydroxymethyl group in this compound is less likely to form reactive intermediates, suggesting improved metabolic safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.